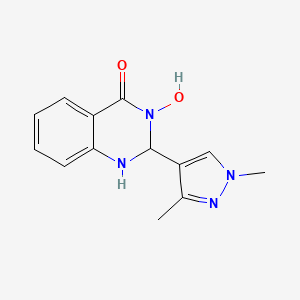![molecular formula C17H21N3O5S B4341683 ethyl 3-({[3-(ethoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B4341683.png)
ethyl 3-({[3-(ethoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate
Vue d'ensemble
Description
Ethyl 3-({[3-(ethoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate is an intriguing compound of interest to researchers for its multifaceted applications. Its structure features several functional groups, each potentially lending the molecule unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of ethyl 3-({[3-(ethoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate typically involves the construction of the pyrazole ring followed by functional group modifications. Starting from basic building blocks, such as ethyl acetoacetate and 3-(ethoxycarbonyl)-4,5-dimethyl-2-thienylamine, a series of condensation reactions lead to the formation of the final compound. Solvents like ethanol and catalysts like piperidine can be employed to optimize yields.
Industrial Production Methods: : Industrial synthesis may utilize continuous flow reactors to ensure consistent and scalable production. Adjustments in temperature, pressure, and pH levels can enhance the efficiency and yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: : Ethyl 3-({[3-(ethoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate participates in various chemical reactions including:
Oxidation: : The compound can undergo oxidation to form more oxidized derivatives, potentially altering its chemical properties.
Reduction: : Reductive conditions may lead to the addition of hydrogen atoms, modifying its structure and reactivity.
Common Reagents and Conditions: : Reagents such as potassium permanganate for oxidation, sodium borohydride for reduction, and organolithium reagents for substitution can be employed. The specific conditions—temperature, solvent, and reaction time—are optimized depending on the desired transformation.
Major Products Formed: : The products vary based on the specific reactions and conditions used, ranging from more oxidized or reduced analogs to substituted derivatives with novel functionalities.
Applications De Recherche Scientifique
Chemistry: : This compound serves as a versatile building block in organic synthesis. It can be a precursor for creating more complex molecular architectures.
Biology: : Its bioactivity has been investigated for potential pharmaceutical applications, including as an inhibitor or activator of certain biological pathways.
Medicine: : Potential therapeutic uses are being explored, especially in areas such as anti-inflammatory and anti-cancer research.
Industry: : Beyond pharmaceuticals, the compound may find use in agrochemicals, dyes, and materials science.
Mécanisme D'action
The compound's mechanism of action depends on the specific context in which it is used. In biological systems, it might interact with enzymes or receptors, inhibiting or activating them through binding interactions. These interactions typically involve its functional groups forming non-covalent bonds (such as hydrogen bonds, van der Waals forces, and π-π interactions) with target biomolecules.
Comparaison Avec Des Composés Similaires
Comparison with Other Compounds: : Compared to analogs like ethyl 3-(aminocarbonyl)-1-methyl-1H-pyrazole-5-carboxylate, our compound’s unique 3-(ethoxycarbonyl)-4,5-dimethyl-2-thienyl moiety endows it with distinct chemical properties and biological activities.
Similar Compounds:
Propriétés
IUPAC Name |
ethyl 5-[(3-ethoxycarbonyl-4,5-dimethylthiophen-2-yl)carbamoyl]-2-methylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5S/c1-6-24-16(22)12-8-11(19-20(12)5)14(21)18-15-13(17(23)25-7-2)9(3)10(4)26-15/h8H,6-7H2,1-5H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBXLPNFCSOMMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C)C(=O)NC2=C(C(=C(S2)C)C)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2-furyl)-N-[4-(1H-pyrazol-1-yl)benzyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4341602.png)
![5-(3,4-dimethoxyphenyl)-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4341607.png)
![5-(3,4-dimethoxyphenyl)-N-[4-(1H-pyrazol-1-yl)benzyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4341610.png)
![4-[({[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-N-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE](/img/structure/B4341628.png)
![4-[({[4-({[AMINO(IMINO)METHYL]AMINO}SULFONYL)ANILINO]CARBOTHIOYL}AMINO)CARBONYL]-2-PHENYLQUINOLINE](/img/structure/B4341633.png)
![propyl 6-methyl-2-[({[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4341635.png)
![N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-N'-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea](/img/structure/B4341646.png)
![2-CHLORO-N~1~-[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-4,5-DIFLUOROBENZAMIDE](/img/structure/B4341656.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2-(2,4-difluorophenoxy)acetamide](/img/structure/B4341663.png)

![2-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B4341670.png)

![4,5-dibromo-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-thiophenecarboxamide](/img/structure/B4341691.png)
![ethyl 3-{[(3-fluorophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B4341698.png)
